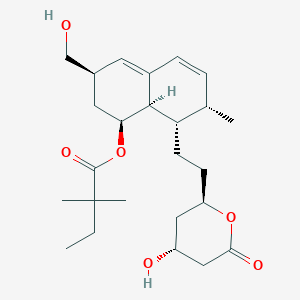

6'-Hydroxymethyl Simvastatin

概要

説明

6’-Hydroxymethyl Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering agent belonging to the statin class of medications. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. The modification at the 6’ position with a hydroxymethyl group enhances the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research .

作用機序

Target of Action

The primary target of 6’-Hydroxymethyl Simvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, 6’-Hydroxymethyl Simvastatin helps manage abnormal lipid levels and lower the risk of cardiovascular disease .

Mode of Action

6’-Hydroxymethyl Simvastatin is a prodrug, which means it is inactive when administered and needs to be metabolized in the body to become active . The 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA Reductase, thereby reducing the conversion of HMG-CoA to mevalonic acid, a precursor of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by 6’-Hydroxymethyl Simvastatin affects the mevalonate pathway, which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in LDL levels, sometimes referred to as "bad cholesterol" .

Pharmacokinetics

The pharmacokinetics of 6’-Hydroxymethyl Simvastatin involves its absorption, distribution, metabolism, and excretion (ADME). After administration, simvastatin is hydrolyzed to its active form, simvastatin acid . Both simvastatin and simvastatin acid are extensively metabolized by CYP3A4/5 to form 3-hydroxysimvastatin and 6-hydroxymethyl-simvastatin and -simvastatin acid . Age was identified as a covariate affecting elimination clearances of 6-hydroxymethyl simvastatin acid .

Result of Action

The primary result of 6’-Hydroxymethyl Simvastatin’s action is the reduction of LDL cholesterol levels in the blood . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of 6’-Hydroxymethyl Simvastatin can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin and may provide a plausible explanation for interindividual variability of simvastatin disposition . Furthermore, the efficacy and stability of 6’-Hydroxymethyl Simvastatin could potentially be affected by factors such as diet, other medications, and overall health status of the individual.

生化学分析

Biochemical Properties

6’-Hydroxymethyl Simvastatin interacts with various enzymes and proteins. It is hydrolyzed to the active simvastatin acid by carboxyesterase and paraoxonase such as CES1 and PON1 . Simvastatin acid is a potent inhibitor of HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .

Cellular Effects

6’-Hydroxymethyl Simvastatin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Research suggests that statins, including simvastatin, have many neuroprotective effects in addition to lowering cholesterol . They also cause pro-apoptotic, growth-inhibitory, and pro-differentiation effects in various malignancies .

Molecular Mechanism

6’-Hydroxymethyl Simvastatin exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor of cholesterol . This leads to a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the blood, resulting in lowered circulating cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’-Hydroxymethyl Simvastatin change over time. A decrease in total drug level during incubation indicates that the drug is partly biotransformed by bacterial enzymes . Also, a dose-dependent decrease in both glucose uptake and oxidation were observed in mature myotubes after exposure to simvastatin .

Dosage Effects in Animal Models

The effects of 6’-Hydroxymethyl Simvastatin vary with different dosages in animal models. Increasing the dose of simvastatin from 5 to 120mg increases the pharmacological activity in a linear fashion . Administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .

Metabolic Pathways

6’-Hydroxymethyl Simvastatin is involved in the cholesterol synthesis pathway. It is metabolized by the cytochrome P450 system, and polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin .

Transport and Distribution

6’-Hydroxymethyl Simvastatin is transported into cells leading to drug bioaccumulation over time . It is a substrate of the transport protein OATP1B1 . Simvastatin transported may also be affected by efflux transporters ABCB1 and ABCC2 .

Subcellular Localization

It is known that simvastatin and its metabolites tend to remain within the liver and the intestines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxymethyl Simvastatin typically involves the hydroxylation of Simvastatin. One common method is the use of biocatalysis, where enzymes such as cytochrome P450 are employed to introduce the hydroxymethyl group at the 6’ position. This method is advantageous due to its high selectivity and mild reaction conditions .

Industrial Production Methods: Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through fermentation processes using genetically engineered strains of Aspergillus terreus. These strains are modified to produce the desired hydroxymethyl derivative directly during fermentation. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a hydroxyl derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be employed in the presence of a suitable catalyst.

Major Products:

Oxidation: 6’-Carboxy Simvastatin

Reduction: 6’-Hydroxy Simvastatin

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

科学的研究の応用

6’-Hydroxymethyl Simvastatin has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of hydroxymethylation on the pharmacokinetics and pharmacodynamics of statins.

Biology: The compound is used to investigate the metabolic pathways and enzyme interactions involved in cholesterol biosynthesis.

Medicine: It is explored for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

類似化合物との比較

Simvastatin: The parent compound, which lacks the hydroxymethyl group at the 6’ position.

Lovastatin: Another statin with a similar structure but different side chains.

Pravastatin: A statin with additional hydroxyl groups, making it more hydrophilic.

Uniqueness: 6’-Hydroxymethyl Simvastatin is unique due to the presence of the hydroxymethyl group at the 6’ position, which enhances its pharmacokinetic and pharmacodynamic properties. This modification improves the compound’s bioavailability and potency compared to its parent compound, Simvastatin .

特性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

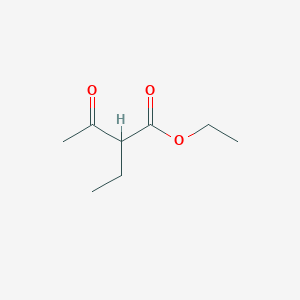

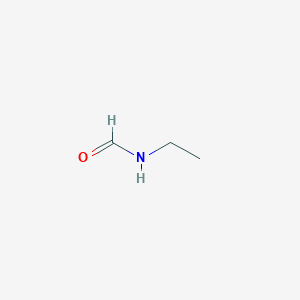

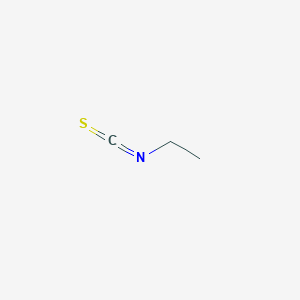

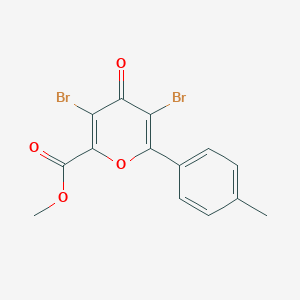

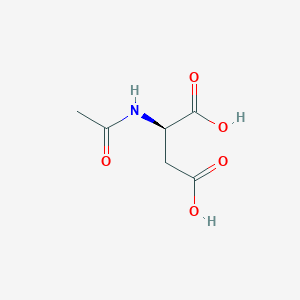

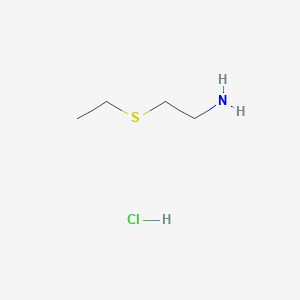

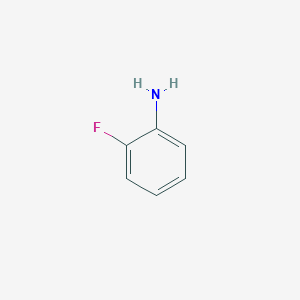

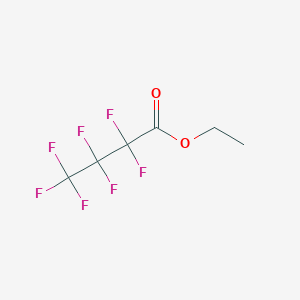

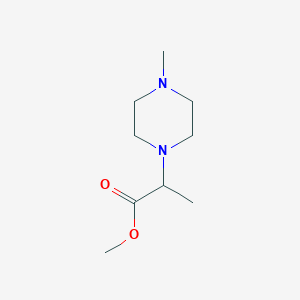

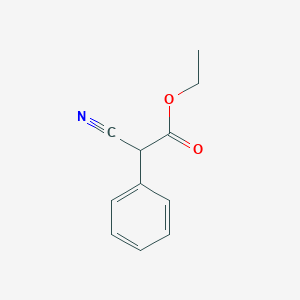

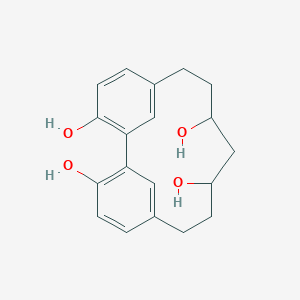

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6'-Hydroxymethyl Simvastatin produced?

A: this compound is generated through microbial conversion of Simvastatin using the bacterial strain Nocardia autotrophica subsp. canberrica ATCC 35203. [] This biotransformation process involves specific fermentation conditions to optimize the production of this compound. []

Q2: What is the structural characterization of this compound?

A: While the provided research confirms the identification of this compound through spectral data (MS and 1H NMR), it does not provide the specific molecular formula, weight, or detailed spectroscopic data. [] Further research is needed to fully elucidate these structural characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)